molecular formula C12H13NO2S B14650255 5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 51932-22-0

5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B14650255
CAS No.: 51932-22-0
M. Wt: 235.30 g/mol
InChI Key: LMDMMKVXSHZKMI-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2-phenyl-1,3-thiazole-4-carboxylic acid with dimethyl ketone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Research explores its use as a lead compound for developing new drugs with anti-inflammatory, analgesic, and anticancer activities.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the dimethyl groups.

    4,5-Dihydro-2-phenyl-1,3-thiazole: Lacks the carboxylic acid group.

    5,5-Dimethyl-2-phenyl-1,3-thiazole: Lacks the dihydro structure.

Uniqueness

5,5-Dimethyl-2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to the presence of both dimethyl groups and the carboxylic acid functionality. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

51932-22-0

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

5,5-dimethyl-2-phenyl-4H-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H13NO2S/c1-12(2)9(11(14)15)13-10(16-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,14,15)

InChI Key

LMDMMKVXSHZKMI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N=C(S1)C2=CC=CC=C2)C(=O)O)C

Origin of Product

United States

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